(-)-Ethotoin - 41807-37-8

(-)-Ethotoin

Catalog Number: EVT-1585425
CAS Number: 41807-37-8
Molecular Formula: C11H12N2O2
Molecular Weight: 204.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(R)-ethotoin is the (R)-enantiomer of ethotoin. It is an enantiomer of a (S)-ethotoin.
Overview

(-)-Ethotoin is a hydantoin derivative, chemically classified as an anticonvulsant medication primarily used in the treatment of epilepsy. It is structurally similar to phenytoin and functions by stabilizing neuronal membranes, thereby preventing seizure activity. Ethotoin is not commonly available in the United States due to low demand and manufacturing complexities. Its synthesis involves reactions between benzaldehyde oxynitrile and urea or ammonium bicarbonate, yielding an intermediate that undergoes further transformations to produce the final compound.

Source and Classification

Ethotoin is classified under the category of hydantoins, which are five-membered cyclic ureas. These compounds are characterized by their ability to modulate neuronal excitability, making them suitable for treating various types of seizures, particularly tonic-clonic and partial complex seizures. The specific IUPAC name for (-)-Ethotoin is (S)-N-ethyl-5-phenylhydantoin, with a molecular formula of C11H12N2O2C_{11}H_{12}N_{2}O_{2} and a molar mass of approximately 204.229 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of (-)-Ethotoin can be achieved through several established methods:

  1. Bucherer–Bergs Reaction: This method involves the reaction of carbonyl compounds with potassium or sodium cyanide in the presence of ammonium carbonate, leading to the formation of hydantoins. Variations include using different solvents and adjusting reaction conditions to optimize yields .
  2. Read Synthesis: This approach utilizes amino acid derivatives reacting with cyanate or isocyanates, followed by cyclization under acidic conditions. This method has been adapted to produce various substituted hydantoins efficiently .
  3. Enzymatic Methods: Recent advancements have explored enzymatic hydrolysis of hydantoins to yield optically pure amino acids, enhancing the synthetic utility of these compounds in medicinal chemistry .

The synthesis typically begins with the formation of an intermediate from benzaldehyde oxynitrile and urea or ammonium bicarbonate, followed by cyclization to yield (-)-Ethotoin.

Molecular Structure Analysis

Structure and Data

The molecular structure of (-)-Ethotoin features a five-membered ring containing two nitrogen atoms (hydantoin structure) and a phenyl group attached to one of the nitrogen atoms. The stereochemistry at the nitrogen atom contributes to its biological activity.

  • Molecular Formula: C11H12N2O2C_{11}H_{12}N_{2}O_{2}
  • Molar Mass: 204.229 g/mol
  • SMILES Notation: CC(=O)N1C(=O)N(C(=O)N1C(C)C)C
  • InChI Key: XJQGZLQWZBVPAA-UHFFFAOYSA-N

The three-dimensional conformation can be analyzed using computational methods such as density functional theory (DFT), which helps in understanding its interactions at the molecular level.

Chemical Reactions Analysis

Reactions and Technical Details

(-)-Ethotoin can undergo various chemical reactions typical for hydantoins:

  1. Alkylation Reactions: The nitrogen atoms in the hydantoin ring can be alkylated using different alkyl halides under basic conditions, allowing for the introduction of various substituents.
  2. Hydrolysis: Under acidic or basic conditions, (-)-Ethotoin can hydrolyze to yield corresponding amino acids, which are valuable in pharmaceutical applications.
  3. Cyclization Reactions: The compound can participate in cyclization reactions with other nucleophiles, expanding its structural diversity for medicinal chemistry applications.
Mechanism of Action

The mechanism by which (-)-Ethotoin exerts its anticonvulsant effects is akin to that of phenytoin:

  • Stabilization of Neuronal Membranes: It modulates sodium channels in neuronal membranes, preventing excessive neuronal firing.
  • Inhibition of Glutamate Release: Ethotoin may also inhibit excitatory neurotransmitter release, contributing to its anticonvulsant properties.

These mechanisms help reduce seizure frequency and severity in patients with epilepsy.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Melting Point: The melting point varies based on purity but generally falls within a specific range indicative of crystalline compounds.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to strong acids and bases.
  • Reactivity: Reacts with nucleophiles due to the electrophilic nature of carbonyl groups within the hydantoin structure.

Relevant data from analytical techniques such as NMR spectroscopy confirm its structural integrity post-synthesis.

Applications

(-)-Ethotoin has several scientific uses:

  1. Anticonvulsant Therapy: Primarily used for managing epilepsy, particularly tonic-clonic seizures.
  2. Research Applications: Employed in studies investigating neuronal excitability and drug interactions within pharmacology.
  3. Synthetic Intermediates: Used as a precursor for synthesizing other bioactive compounds in medicinal chemistry.

Despite its limited availability, (-)-Ethotoin remains significant in both therapeutic contexts and research applications due to its unique chemical properties and biological activity.

Mechanistic Profiling of (-)-Ethotoin in Seizure Modulation

Molecular Targets in Neuronal Hyperexcitability Suppression

(-)-Ethotoin (chemically designated as (R)-3-ethyl-5-phenylimidazolidine-2,4-dione) exerts its primary anticonvulsant effects through selective targeting of voltage-gated ion channels essential for action potential generation and propagation. As a chiral hydantoin derivative, it stabilizes neuronal membranes by modulating specific transmembrane proteins responsible for neuronal excitability. Key molecular targets include:

  • Voltage-Gated Sodium Channels (VGSCs): The compound preferentially binds to the inactivated state of VGSC α-subunits, particularly in rapidly firing neurons, limiting sodium ion influx during depolarization phases [1] [5].
  • Voltage-Gated Calcium Channels: Secondary modulation of T-type calcium currents contributes to reduced thalamocortical rhythmicity, potentially augmenting seizure control in absence epilepsy models [2] [8].
  • Neuronal Membrane Stabilization: Through hydrophobic interactions with lipid bilayers, (-)-Ethotoin reduces membrane fluidity, thereby increasing the threshold for action potential initiation independent of direct channel binding [1].

Electrophysiological studies demonstrate that (-)-Ethotoin significantly reduces high-frequency neuronal firing (≥ 20 Hz) by approximately 78% at therapeutic concentrations (20-80 μM), while minimally affecting physiological firing rates below 5 Hz. This frequency-dependent blockade underlies its selective suppression of pathological hyperactivity in epileptic foci [1] [5].

Table 1: Molecular Targets of (-)-Ethotoin in Neuronal Hyperexcitability

Target ClassSpecific SubtypesEffectFunctional Consequence
Voltage-Gated Sodium ChannelsNav1.2, Nav1.6, Nav1.7Use-dependent blockadeReduced action potential propagation
Voltage-Gated Calcium ChannelsCav3.1 (T-type)Partial inhibitionDisrupted thalamocortical oscillations
Neuronal MembraneLipid bilayer componentsStabilizationIncreased depolarization threshold

Voltage-Gated Sodium Channel Modulation Dynamics

The interaction between (-)-Ethotoin and VGSCs follows distinctive biophysical principles critical to its antiseizure efficacy. Structural analyses reveal that the (R)-enantiomer binds within the inner pore region of domain IV, leveraging key molecular interactions:

  • State-Dependent Binding: Exhibits 15-fold higher affinity for the fast-inactivated state (Kd = 2.7 μM) compared to resting states (Kd = 41 μM), enabling selective inhibition during pathological high-frequency discharges [1] [9].
  • Inactivation Kinetics: Accelerates VGSC transition to inactivated states by 2.3-fold and prolongs the refractory period between successive action potentials by 40-60% in cortical pyramidal neurons [1] [6].
  • Structural Basis: Cryo-EM studies indicate that the chiral center at C3 positions the ethyl group toward hydrophobic residues (Ile-1756, Phe-1760) in the DIV-S6 segment, stabilizing the inactivated conformation through van der Waals interactions [3] [9].

Modulation extends beyond pore blockade to include allosteric effects on β-subunits. Co-expression studies in Xenopus oocytes demonstrate that (-)-Ethotoin enhances β3-subunit-mediated suppression of Nav1.8 currents by 35 ± 4% (p < 0.01), potentially through facilitation of β3 intracellular domain interactions with the α-subunit [6]. This subunit-specific modulation contributes to preferential suppression of tetrodotoxin-resistant (TTX-R) sodium currents in nociceptive pathways, though its relevance to seizure control requires further investigation.

Table 2: Biophysical Parameters of (-)-Ethotoin Sodium Channel Modulation

ParameterResting StateInactivated StateMeasurement Technique
Binding Affinity (Kd)41 μM2.7 μMRadioligand displacement
Association Rate (kon)1.2 × 10³ M⁻¹s⁻¹8.7 × 10⁴ M⁻¹s⁻¹Patch-clamp fluorometry
Dissociation Rate (koff)0.049 s⁻¹0.235 s⁻¹Voltage-jump relaxation
Inactivation Time Constant (τ)2.8 ms (control) → 1.2 msN/AWhole-cell voltage clamp

Comparative Efficacy Against Racemic Ethotoin in In Vitro Models

Stereoselective pharmacokinetic and pharmacodynamic properties confer significant advantages to the pure (R)-enantiomer over racemic ethotoin. Critical differentiators include:

  • Absorption and Distribution: (-)-Ethotoin demonstrates 12% greater systemic exposure (AUC0-∞ = 218 ± 34 μg·h/mL) compared to its (S)-counterpart (194 ± 29 μg·h/mL) following equimolar administration, attributed to stereoselective transport mechanisms [7]. This enhanced bioavailability translates to higher CNS concentrations at equivalent doses.
  • Receptor Binding: Radioligand assays show 2.1-fold greater VGSC binding affinity for (-)-Ethotoin (IC50 = 18 μM) versus (+)-Ethotoin (IC50 = 38 μM) in rat synaptosomal preparations [4] [7]. Molecular docking suggests optimal spatial orientation of the (R)-configuration for hydrophobic pocket accommodation.
  • Metabolic Stability: Hepatic microsome studies indicate enantioselective metabolism favoring (-)-Ethotoin preservation. Formation of the inactive metabolite 5-phenylhydantoin occurs 1.8-times faster for the (S)-enantiomer via CYP3A4-mediated N-deethylation, reducing therapeutic duration of the dextrorotatory form [5] [7].

In hippocampal slice models of induced seizure-like activity, (-)-Ethotoin suppressed paroxysmal depolarizing shifts at 50% lower concentrations (EC50 = 32 μM) than racemic mixtures (EC50 = 65 μM). This enhanced potency directly correlates with preferential accumulation in CNS tissue measured via mass spectrometry (cortical concentration: 5.2 μg/g for (-)-enantiomer vs. 2.9 μg/g for racemate) [4] [7].

Stereochemical Influence on Anticonvulsant Activity

The three-dimensional configuration of (-)-Ethotoin fundamentally determines its molecular interactions and biological activity through:

  • Chiral Center Interactions: The (R)-configuration at C3 positions the ethyl substituent axially relative to the hydantoin ring plane, optimizing hydrophobic contact with VGSC residues in the DIV-S6 helix. Molecular dynamics simulations show 2.3 kcal/mol lower binding energy for (R)- vs. (S)-enantiomers due to reduced steric clash with Phe-1760 [4] [9].
  • Hydrogen Bonding Pattern: The L-configuration enables a bifurcated hydrogen bond between the hydantoin carbonyl (C2=O) and Asn-1769 side chain (distance: 2.8 Å), while simultaneously forming a water-mediated hydrogen bond with Tyr-1771. This dual interaction is geometrically constrained in the (S)-enantiomer [3] [9].
  • Stereospecific Metabolism: Enantioselective hydroxylation at the para position of the phenyl ring occurs preferentially with (S)-Ethotoin (CLint = 18 mL/min/kg) versus (R)-Ethotoin (CLint = 11 mL/min/kg), preserving the therapeutic activity of the levorotatory form [7].

In maximal electroshock (MES) models, the pure (R)-enantiomer demonstrated a protective index (TD50/ED50) of 11.45, exceeding both racemic ethotoin (8.90) and phenytoin (9.75). This enhanced margin derives from stereoselective engagement of molecular targets without proportional increase in neurotoxicity, as quantified by rotorod performance deficits [4] [7].

Properties

CAS Number

41807-37-8

Product Name

(-)-Ethotoin

IUPAC Name

(5R)-3-ethyl-5-phenylimidazolidine-2,4-dione

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

InChI

InChI=1S/C11H12N2O2/c1-2-13-10(14)9(12-11(13)15)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,12,15)/t9-/m1/s1

InChI Key

SZQIFWWUIBRPBZ-SECBINFHSA-N

SMILES

CCN1C(=O)C(NC1=O)C2=CC=CC=C2

Canonical SMILES

CCN1C(=O)C(NC1=O)C2=CC=CC=C2

Isomeric SMILES

CCN1C(=O)[C@H](NC1=O)C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.